N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide
CAS No.:
Cat. No.: VC17873916
Molecular Formula: C11H17N3O5S
Molecular Weight: 303.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O5S |
|---|---|
| Molecular Weight | 303.34 g/mol |
| IUPAC Name | N-[2-(2-methoxyethylamino)ethyl]-2-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C11H17N3O5S/c1-19-9-8-12-6-7-13-20(17,18)11-5-3-2-4-10(11)14(15)16/h2-5,12-13H,6-9H2,1H3 |
| Standard InChI Key | DNIGQHHOUOKQBU-UHFFFAOYSA-N |
| Canonical SMILES | COCCNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Introduction
Synthesis and Preparation
The synthesis of sulfonamides typically involves the reaction of a sulfonic acid or its derivatives with an amine. For compounds like N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide, the process might involve multiple steps, including the formation of the side chain and the attachment of the nitro group to the benzene ring.
General Synthesis Steps:
-
Formation of the Sulfonamide Core: This involves reacting a sulfonic acid with an amine.
-
Introduction of the Side Chain: This could involve alkylation reactions to add the ethyl and methoxyethylamino groups.
-
Nitration of the Benzene Ring: This step introduces the nitro group to the aromatic ring.
Potential Applications
Sulfonamides have been used in various applications, including as antimicrobials, anti-inflammatory agents, and in the synthesis of other pharmaceuticals. The specific compound might have potential in these areas, depending on its biological activity and chemical stability.
Applications of Sulfonamides:
-
Antimicrobial Agents: Many sulfonamides are used as antibiotics.
-
Pharmaceutical Intermediates: They can serve as precursors for synthesizing more complex drugs.
-
Chemical Synthesis: Sulfonamides are useful in organic synthesis due to their reactivity.
Research Findings and Data
While specific research findings on N-{2-[(2-methoxyethyl)amino]ethyl}-2-nitrobenzene-1-sulfonamide are not available, studies on related sulfonamides provide insights into their properties and applications.
Example Data Table for Related Sulfonamides:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Application |
|---|---|---|---|
| 3-amino-4-[(2-methoxyethyl)amino]-N-methylbenzene-1-sulfonamide | C10H17N3O3S | 259.33 | Pharmaceutical Intermediate |
| N-[2-(Methylamino)ethyl]-4-nitrobenzene-1-sulfonamide | Not specified | Not specified | Potential Antimicrobial Agent |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume